molecular formula C12H17NO3S3 B2739567 5-(4-Methoxy-3-methylbenzenesulfonyl)-1,2,5-dithiazepane CAS No. 1444099-27-7

5-(4-Methoxy-3-methylbenzenesulfonyl)-1,2,5-dithiazepane

Cat. No.: B2739567
CAS No.: 1444099-27-7
M. Wt: 319.45
InChI Key: SWVKGJOMQGHOCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-Methoxy-3-methylbenzenesulfonyl)-1,2,5-dithiazepane is an organic compound that belongs to the class of dithiazepanes This compound is characterized by the presence of a dithiazepane ring, which is a seven-membered ring containing two sulfur atoms and one nitrogen atom The compound also features a 4-methoxy-3-methylbenzenesulfonyl group attached to the dithiazepane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Methoxy-3-methylbenzenesulfonyl)-1,2,5-dithiazepane typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-(4-Methoxy-3-methylbenzenesulfonyl)-1,2,5-dithiazepane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(4-Methoxy-3-methylbenzenesulfonyl)-1,2,5-dithiazepane has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(4-Methoxy-3-methylbenzenesulfonyl)-1,2,5-dithiazepane involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity by forming covalent bonds with active site residues. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both the dithiazepane ring and the 4-methoxy-3-methylbenzenesulfonyl group.

Properties

IUPAC Name

5-(4-methoxy-3-methylphenyl)sulfonyl-1,2,5-dithiazepane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO3S3/c1-10-9-11(3-4-12(10)16-2)19(14,15)13-5-7-17-18-8-6-13/h3-4,9H,5-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWVKGJOMQGHOCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N2CCSSCC2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO3S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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